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Compound of Interest

Compound Name: 6-Fluoropyridazine-3-carbonitrile

Cat. No.: B572751 Get Quote

To the valued researcher, scientist, or drug development professional,

Following a comprehensive search for the physical properties of 6-Fluoropyridazine-3-
carbonitrile, it has been determined that there is currently no publicly available experimental or

calculated data for this specific chemical entity. Our inquiries into chemical databases and

scientific literature did not yield specific values for properties such as molecular weight, melting

point, boiling point, density, or solubility.

The absence of this information suggests that 6-Fluoropyridazine-3-carbonitrile may be a

novel compound, a rarely synthesized intermediate, or a substance whose physical

characteristics have not yet been documented in accessible literature.

While we cannot provide a technical guide on the requested compound, we can offer insights

into the general physical properties of the parent pyridazine ring and its derivatives, which may

serve as a preliminary reference.

General Physicochemical Properties of the
Pyridazine Heterocycle
The pyridazine ring is a unique heterocyclic structure that imparts specific physicochemical

characteristics to its derivatives. These properties are crucial in the context of molecular

recognition and drug design.[1]

Key characteristics of the pyridazine core include:
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Weak Basicity: The presence of two adjacent nitrogen atoms in the ring leads to a lower

basicity compared to other diazines.[1]

High Dipole Moment: The arrangement of the nitrogen atoms results in a significant dipole

moment, which can influence intermolecular interactions such as π-π stacking.[1]

Hydrogen Bonding Capacity: The nitrogen atoms can act as robust hydrogen bond

acceptors, a critical feature for drug-target interactions.[1]

Polarity and Lipophilicity: Pyridazine is often considered a less lipophilic substitute for a

phenyl ring, which can be advantageous in drug design to improve pharmacokinetic

properties.[1]

The parent pyridazine compound is a colorless liquid at room temperature with a boiling point

of 208°C and a melting point of -8°C.[2][3] It is soluble in water, benzene, and diethyl ether.[2]

Spectroscopic analyses have confirmed that the pyridazine ring is planar.[4]

Data on a Related Isomer: 6-Fluoropyridine-3-
carbonitrile
While data for 6-Fluoropyridazine-3-carbonitrile is unavailable, we can provide information

on a structural isomer, 6-Fluoropyridine-3-carbonitrile (CAS Number: 3939-12-6). It is crucial to

note that the difference in the core heterocyclic ring (pyridine vs. pyridazine) will lead to

significantly different physical and chemical properties. This information is provided for

comparative purposes only.

Property Value

Molecular Formula C₆H₃FN₂

Molecular Weight 122.10 g/mol

Physical Form Solid

Purity 97%

Storage Temperature Refrigerator
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Table 1: Physical Properties of 6-Fluoropyridine-3-carbonitrile.

Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of 6-
Fluoropyridazine-3-carbonitrile cannot be provided due to the absence of published data.

Logical Flow for Future Analysis
Should this compound be synthesized, a logical workflow for the determination of its physical

properties would be as follows:

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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